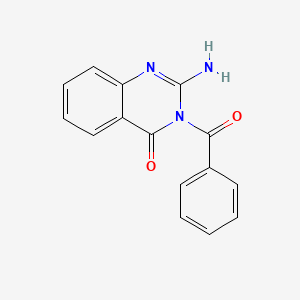![molecular formula C12H13N3O4S B13996665 7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane CAS No. 7274-20-6](/img/structure/B13996665.png)
7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane is a complex organic compound with the molecular formula C12H13N3O4S. This compound features a unique bicyclic structure, which includes a 7-azabicyclo[4.1.0]heptane core and a 2,4-dinitrophenylsulfanyl group. The presence of both the bicyclic core and the dinitrophenylsulfanyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the 7-azabicyclo[4.1.0]heptane core: This can be achieved through a cyclization reaction involving a suitable amine and a halogenated cycloalkane under basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced by reacting the bicyclic core with a thiol reagent, such as thiophenol, under acidic or basic conditions.
Attachment of the 2,4-dinitrophenyl group: The final step involves the nitration of the phenyl ring using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro groups at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, catalytic hydrogenation
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
科学研究应用
7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane depends on its specific application. For example:
Biological interactions: The compound may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, leading to changes in their structure and function.
Pharmacological effects: The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can result in various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
7-Azabicyclo[4.1.0]heptane: The core structure without the sulfanyl and dinitrophenyl groups.
2,4-Dinitrophenylsulfanyl derivatives: Compounds with the same sulfanyl and dinitrophenyl groups but different core structures.
Uniqueness
7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane is unique due to the combination of its bicyclic core and the presence of both sulfanyl and dinitrophenyl groups. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various scientific applications.
属性
CAS 编号 |
7274-20-6 |
|---|---|
分子式 |
C12H13N3O4S |
分子量 |
295.32 g/mol |
IUPAC 名称 |
7-(2,4-dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H13N3O4S/c16-14(17)8-5-6-12(11(7-8)15(18)19)20-13-9-3-1-2-4-10(9)13/h5-7,9-10H,1-4H2 |
InChI 键 |
LMJIHHSPEGLNNJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)N2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
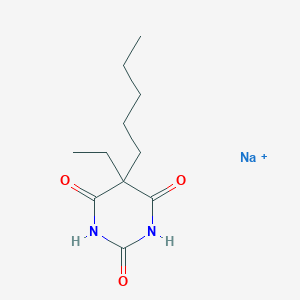
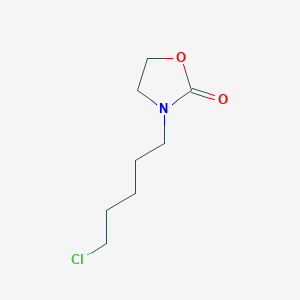
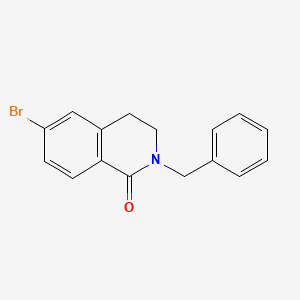
![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
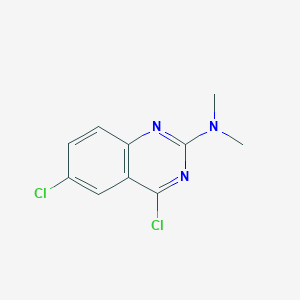

![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)
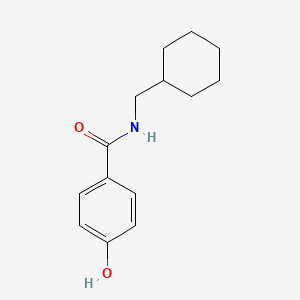
![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)
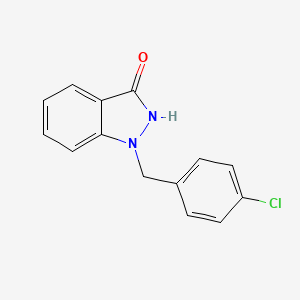
![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)
